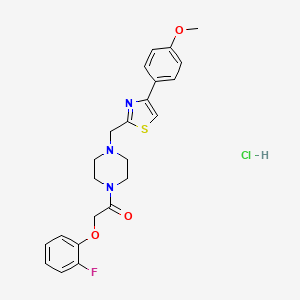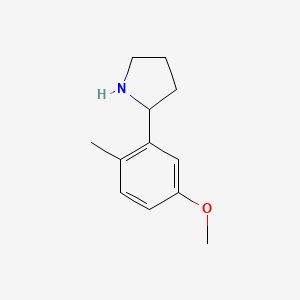![molecular formula C14H15N5S B2807263 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine CAS No. 2380056-97-1](/img/structure/B2807263.png)
9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine is a synthetic compound with the molecular formula C14H15N5S and a molecular weight of 285.37 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Métodos De Preparación
The synthesis of 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine involves several steps, typically starting with the preparation of the purine core. The synthetic route often includes the following steps:
Formation of the Purine Core: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 9-position of the purine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the 6-position of the purine ring through a nucleophilic substitution reaction.
Incorporation of the Thiophene Ring: The thiophene ring is introduced at the 3-position of the pyrrolidine ring, often through a coupling reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the substituents present.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine involves its interaction with various molecular targets. As a purine derivative, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of cytotoxicity in cancer cells. The compound may also interact with specific enzymes, inhibiting their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 9-methyl-6-[3-(thiophen-3-yl)pyrrolidin-1-yl]-9H-purine include other purine derivatives such as:
6-Mercaptopurine: Used in the treatment of leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Thioguanine: Used in the treatment of acute myeloid leukemia.
Compared to these compounds, this compound may offer unique properties due to the presence of the thiophene and pyrrolidine rings, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
9-methyl-6-(3-thiophen-3-ylpyrrolidin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-18-9-17-12-13(18)15-8-16-14(12)19-4-2-10(6-19)11-3-5-20-7-11/h3,5,7-10H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJDGPCHBKMGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-5-methyl-2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide](/img/structure/B2807183.png)
![N-(3,5-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2807184.png)
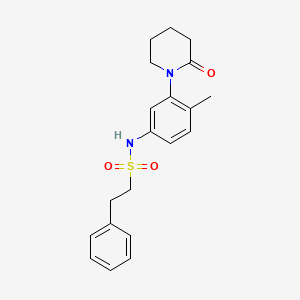
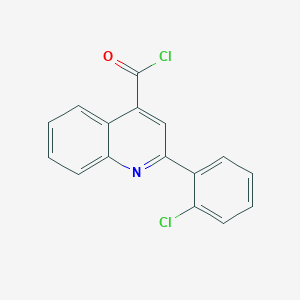
![N-(4-methoxyphenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2807190.png)
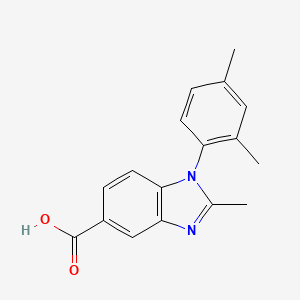
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2807194.png)
![3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2807195.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2807196.png)
![N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2807198.png)
![3-(4-fluorobenzyl)-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807200.png)
